N-[(3-methylsulfanylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide
Overview
Description
N-[(3-methylsulfanylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene ring, a thioamide group, and a methylsulfanylphenyl moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methylsulfanylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This method allows for the formation of a library of structurally diverse compounds, including the target molecule.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylsulfanylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(3-methylsulfanylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to inhibit specific enzymes and pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(3-methylsulfanylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide exerts its effects involves the inhibition of specific enzymes, such as carbonic anhydrases . These enzymes catalyze the interconversion between carbon dioxide and water to bicarbonate and a proton, a fundamental reaction in various physiological processes. The compound binds to the active site of the enzyme, preventing it from catalyzing the reaction and thereby exerting its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-[(4-sulfamoylphenyl)carbamothioyl] amides, which also exhibit inhibitory effects on carbonic anhydrases . These compounds share structural similarities, such as the presence of a thioamide group and aromatic rings.
Uniqueness
N-[(3-methylsulfanylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit a broad range of carbonic anhydrases with high specificity and potency sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[(3-methylsulfanylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c1-25-17-10-5-9-16(13-17)21-20(24)22-19(23)12-15-8-4-7-14-6-2-3-11-18(14)15/h2-11,13H,12H2,1H3,(H2,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIQGXRZKHPJPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=S)NC(=O)CC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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